(R)-1-(4-Trifluoromethylphenyl)-1-propanol
Overview
Description
"(R)-1-(4-Trifluoromethylphenyl)-1-propanol" is an organic compound with significance in various fields, particularly in pharmaceuticals as an intermediate in the synthesis of antidepressant drugs like fluoxetine.
Synthesis Analysis
- The synthesis of similar compounds has been explored through various methods. For example, a study by (Inokuchi & Radin, 1987) involved synthesizing 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, a glucosyltransferase inhibitor.
- A complex synthesis process involving bromination, Grignard reaction, and oxidation was used in the synthesis of 1-[3-(Trifluoromethy1)pheny1]-2-propanone, as described by (Qiao Lin-lin, 2009).
Molecular Structure Analysis
- The molecular structure of similar compounds has been analyzed using various techniques. For instance, the structure of 1-phenyl-3-trifluoromethyl-1,3-propanedionatobis(triphenylphosphite)rhodium(I) was determined using single-crystal X-ray diffraction, as found in the research by (Lamprecht, Leipoldt & Zyl, 1985).
Chemical Reactions and Properties
- Chemical reactions and properties of similar compounds have been extensively studied. For example, the study of the synthesis and characterization of novel polyimides derived from a similar fluorinated aromatic diamine monomer by (Yin et al., 2005) provides insights into the reactive nature of these compounds.
Physical Properties Analysis
- The physical properties of such compounds can be quite complex. The study by (Xavier, Periandy & Ramalingam, 2015) on 1-phenyl-1-propanol, an intermediate of fluoxetine, analyzed its spectroscopic properties, indicating the varied physical properties of these compounds.
Scientific Research Applications
Antitussive and Central Sedative Agents : It's utilized as a pure enantiomer for therapeutic agents, particularly in antitussive and central sedative applications (Bianchi et al., 1992).
Anticonvulsant Activity : The compound has demonstrated potential in anticonvulsant activities in synthesized 2-amino-1-phenyl-1-propanols with an ED50 of 16.5 ± 2.8 mg/kg (Musso et al., 1997).
Biological Interest : Due to its high fragmentation barrier and biological applications, it is of interest in biophysical studies (Piccirillo et al., 2004).
Biocompatible Microemulsions : It is utilized as a co-surfactant in biocompatible microemulsions for more flexible interfaces and decreased membrane polarity (Papadimitriou et al., 2008).
Enantiomerically Pure Alcohols Production : The compound is involved in lipase-catalyzed transesterification with vinyl 3-(4-trifluoromethylphenyl)propanoate to produce enantiomerically pure primary alcohols (Kawasaki et al., 2005).
Building Block for Cardioselective β-Blocker : It serves as a building block for the cardioselective β-blocker atenolol (Lund et al., 2016).
Future Directions
properties
IUPAC Name |
(1R)-1-[4-(trifluoromethyl)phenyl]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6,9,14H,2H2,1H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPWVWRWAPFFNC-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436537 | |
Record name | (R)-1-(4-Trifluoromethylphenyl)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(4-Trifluoromethylphenyl)-1-propanol | |
CAS RN |
112777-69-2 | |
Record name | (R)-1-(4-Trifluoromethylphenyl)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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